REACTION_CXSMILES
|
ClC1C=CC([C:8](=[O:18])[CH:9]([Br:17])[C:10]2[CH:15]=[CH:14][C:13](Cl)=[CH:12][CH:11]=2)=CC=1.[F:19]C(F)(F)C1SC(C2C=CC(Cl)=CC=2)=C(C2C=CC(Cl)=CC=2)N=1.ClC1C=CC(CC(O)=O)=CC=1.[F:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1>ClC1C=CC=CC=1>[F:53][C:54]1[CH:59]=[CH:58][C:57]([C:8](=[O:18])[CH:9]([Br:17])[C:10]2[CH:15]=[CH:14][C:13]([F:19])=[CH:12][CH:11]=2)=[CH:56][CH:55]=1
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
p-chloro-2-bromo-2-(p-chlorophenyl)acetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C(C1=CC=C(C=C1)Cl)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1SC(=C(N1)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl)(F)F
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C(C1=CC=C(C=C1)F)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |